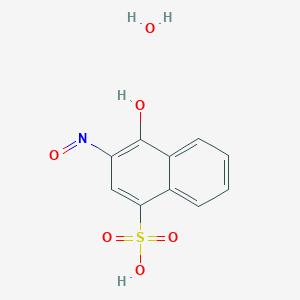

4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate

Descripción

Propiedades

IUPAC Name |

4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5S.H2O/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13;/h1-5,12H,(H,14,15,16);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVIXKPCLUDQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitrosolation of 1-Naphthol-4-Sulfonic Acid

The primary synthesis route involves the nitrosolation of 1-naphthol-4-sulfonic acid. This method leverages the electrophilic substitution of a nitroso group (-NO) at the 3-position of the naphthalene ring. The reaction is conducted in a strongly acidic medium, typically using concentrated sulfuric or perchloric acid, to stabilize the nitrosonium ion (NO⁺).

Reaction Conditions:

-

Substrate: 1-Naphthol-4-sulfonic acid (CAS: 84-87-7)

-

Nitrosylating Agent: Sodium nitrite (NaNO₂) or nitrous acid (HNO₂)

-

Acid Catalyst: 71% perchloric acid (HClO₄) or 98% sulfuric acid (H₂SO₄)

-

Temperature: 120–155°C

The reaction proceeds via the generation of nitrosonium ions, which attack the electron-rich 3-position of the naphthol ring. A 94% yield is achievable when maintaining a 1:1 molar ratio of 1-naphthol-4-sulfonic acid to nitrosylating agent and rigorous temperature control.

Optimization of Reaction Parameters

Acid Selection and Concentration

The choice of acid significantly impacts reaction efficiency. Perchloric acid (71%) is preferred over sulfuric acid due to its superior stabilization of the nitrosonium ion, reducing side reactions such as sulfonation or oxidation. However, industrial-scale syntheses often use sulfuric acid for cost-effectiveness.

Table 1: Acid Comparison for Nitrosolation

| Acid Type | Concentration | Yield (%) | Purity (%) |

|---|---|---|---|

| Perchloric acid | 71% | 94 | 98 |

| Sulfuric acid | 98% | 89 | 95 |

Data derived from large-scale syntheses show that sulfuric acid requires extended reaction times (14–16 hours) to compensate for slower nitrosonium ion generation.

Temperature and Time Profiling

Optimal yields are obtained at 155°C, with deviations below 120°C resulting in incomplete nitrosolation. Prolonged heating beyond 12 hours risks decomposition, as evidenced by a 5% decrease in purity when reactions exceed 14 hours.

Purification and Characterization

Post-Reaction Workup

Crude product isolation involves vacuum distillation to remove excess acid, followed by dissolution in dilute hydrochloric acid (HCl). Activated charcoal treatment removes polymeric byproducts, enhancing purity to >98%.

Recrystallization Protocol:

Analytical Validation

Purity Assessment: Titrimetric analysis confirms >98.0% purity, with melting point verification (145°C) serving as a secondary metric. Spectrophotometric methods (λ_max = 420 nm) quantify residual 1-naphthol-4-sulfonic acid (<0.6%).

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₅S·xH₂O |

| Molecular Weight | 253.23 (anhydrous) |

| Melting Point | 145°C |

| Solubility | Soluble in water, DMSO |

Industrial-Scale Adaptations

Batch Process Design

Industrial syntheses prioritize cost-efficiency through:

-

Reagent Recycling: Unreacted aniline and sulfuric acid are recovered via distillation.

-

Continuous Stirring: Ensures homogeneous mixing, reducing hot spots that degrade the product.

Case Study: A pilot plant employing 441 kg of 98% sulfuric acid and 237 kg of aniline achieved a 94% yield, demonstrating scalability.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 2,4-dinitro-1-naphthol, forms under excess nitrate or elevated temperatures. Mitigation includes:

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The hydroxyl and nitroso groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalenesulfonic acids .

Aplicaciones Científicas De Investigación

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate is primarily utilized in HPLC for the separation and analysis of various compounds. The compound can be effectively analyzed using a reverse phase HPLC method, which employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

2. Spectrophotometric Detection

This compound is also used in spectrophotometric methods for detecting nitroso compounds. Its unique structural features allow it to act as a chromogenic reagent, facilitating the identification and quantification of nitroso species in various samples .

Biochemical Applications

1. Protein Labeling

Due to its reactive nitroso group, 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate is employed in protein labeling studies. It can form stable adducts with amino acids containing nucleophilic side chains, such as cysteine and lysine, making it valuable for tracking protein interactions and modifications in biological systems .

2. Environmental Monitoring

The compound has been investigated for its potential use in environmental monitoring, particularly for detecting nitrosamines and other pollutants in water sources. Its sensitivity to nitroso compounds makes it a suitable candidate for developing analytical methods aimed at assessing water quality .

Case Study 1: HPLC Method Development

A study published by Sielc Technologies demonstrated the effectiveness of using 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate in HPLC to isolate impurities from pharmaceutical compounds. The method provided high resolution and reproducibility, showcasing the compound's utility in quality control processes within the pharmaceutical industry .

Case Study 2: Protein Interaction Studies

Research conducted at a leading university explored the use of this compound as a labeling agent for studying protein-protein interactions. The study revealed that the compound could selectively modify specific residues on target proteins without disrupting their overall structure or function, highlighting its potential in proteomics research .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate involves its ability to form complexes with metal ions. The nitroso and hydroxyl groups in the compound act as ligands, binding to metal ions and forming stable complexes. These complexes can then be detected spectrophotometrically, making the compound useful in analytical chemistry .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Nitroso-Naphthalenesulfonic Acid Derivatives

Compound A : 8-Hydroxy-7-nitrosonaphthalene-1-sulfonic Acid

- Structure : Nitroso at position 7, hydroxyl at position 8, sulfonic acid at position 1.

- Key Difference : The nitroso and hydroxyl groups are adjacent (positions 7 and 8), leading to intramolecular hydrogen bonding, which reduces reactivity with hydrogen sulfite compared to the target compound .

Compound B : 5-Hydroxy-6-nitroso-2-naphthalenesulfonic Acid

Table 1: Structural and Reactivity Comparison

| Compound | Nitroso Position | Hydroxyl Position | Sulfonic Acid Position | Reactivity with NaHSO₃ |

|---|---|---|---|---|

| Target Compound | 3 | 4 | 1 | High |

| 8-Hydroxy-7-nitroso-1-SA | 7 | 8 | 1 | Low |

| 5-Hydroxy-6-nitroso-2-SA | 6 | 5 | 2 | Moderate |

Azo and Disulfonate Derivatives

Compound C : 3-Hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic Acid

- Structure : Contains an azo (-N=N-) group linking two naphthalene rings.

- Key Difference : The azo group enables chromophoric properties, making it useful in dyes, unlike the target compound, which lacks conjugation pathways for visible light absorption .

Compound D : Disodium 1-Nitroso-2-naphthol-3,6-disulfonate Hydrate (Nitroso-R Salt)

Table 2: Functional Group and Application Comparison

Amino-Naphthalenesulfonic Acids

Compound E : 4-Amino-3-hydroxy-1-naphthalenesulfonic Acid

- Structure: Amino (-NH₂) at position 4, hydroxyl at position 3, sulfonic acid at position 1.

- Key Difference: The amino group enhances nucleophilicity, enabling coupling reactions in dye synthesis, whereas the nitroso group in the target compound favors electrophilic substitution .

Compound F : 8-Amino-4-hydroxy-2-naphthalenesulfonic Acid (M Acid)

Research Findings and Implications

- Reactivity with Hydrogen Sulfite : The target compound’s 3-nitroso and 4-hydroxyl groups facilitate hydrogen sulfite adduct formation, a trait shared only with 1-nitroso derivatives (e.g., Nitroso-R Salt) .

- Metal Chelation: Compared to amino analogs, the nitroso group enhances binding to transition metals like Cu²⁺ and Ni²⁺, though disulfonates (e.g., Nitroso-R Salt) form more stable complexes .

- Synthetic Challenges : Steric hindrance from the sulfonic acid group at position 1 complicates nitrosation reactions, requiring optimized pH (3–5) and low temperatures .

Actividad Biológica

4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate, also known as 2-nitroso-1-naphthol-4-sulfonic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₀H₇N₁O₅S

- Molecular Weight : 253.228 g/mol

- CAS Number : 3682-32-4

The compound is characterized by the presence of a nitroso group (-NO) and a sulfonic acid group (-SO₃H), which contribute to its reactivity and biological interactions.

The biological activity of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate can be attributed to several mechanisms:

- Antioxidant Activity : The nitroso group can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress in biological systems.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways and cellular signaling.

- DNA Interaction : The compound may interact with DNA through intercalation or covalent bonding, affecting replication and transcription processes.

Toxicity Profile

The compound exhibits acute toxicity when ingested or inhaled, classified under:

- Acute Toxicity - Oral : Category 4

- Acute Toxicity - Dermal : Category 4

- Acute Toxicity - Inhalation : Category 4

- Skin Corrosion/Irritation : Category 2

- Eye Damage/Irritation : Category 2A .

Antimicrobial Activity

Research has indicated that derivatives of naphthoquinones, similar to 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate, exhibit antimicrobial properties. A study highlighted that naphthoquinone derivatives can inhibit bacterial growth through the generation of reactive oxygen species (ROS) and interference with bacterial cell wall synthesis .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Naphthalenesulfonic Acid | Antimicrobial | ROS generation |

| 1,4-Naphthoquinone | Antitumor | DNA intercalation, topoisomerase inhibition |

| 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate | Potentially antimicrobial/anticancer | Enzyme inhibition, antioxidant activity |

Q & A

Q. What safety protocols are essential when handling 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate in laboratory settings?

- Methodological Answer : This compound is classified as harmful if inhaled (H332), causes skin irritation (H315), and serious eye irritation (H319) . Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Regularly monitor air quality to ensure exposure remains below permissible limits. Emergency eyewash stations and safety showers should be accessible .

Q. How should researchers select the appropriate purity grade of this compound for different experimental applications?

- Methodological Answer : For spectroscopic studies (e.g., UV-Vis or fluorescence), ≥98% purity is recommended to minimize interference from impurities. In enzymatic assays (e.g., laccase-mediated delignification), ≥90% technical grade may suffice, but batch-to-batch variability should be assessed via HPLC or titration . Always verify purity certificates and conduct preliminary trials to confirm reagent performance.

Q. What are the optimal storage conditions to maintain the stability of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydration/dehydration and nitroso group degradation. Long-term stability tests (e.g., accelerated aging at 40°C/75% RH for 6 months) can predict shelf life. Monitor for color changes (e.g., darkening indicates decomposition) and revalidate purity before critical experiments .

Advanced Questions

Q. How does 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate function as a mediator in laccase-catalyzed delignification, and how is its efficiency quantified?

- Methodological Answer : The nitroso group acts as a redox shuttle, oxidizing lignin via electron transfer from laccase. Efficiency is assessed by:

- Oxygen Consumption : Measure dissolved O₂ depletion using a Clark electrode.

- Delignification Rate : Quantify residual lignin via Klason lignin analysis or UV absorbance at 280 nm.

- Enzyme Compatibility : Compare activity retention (e.g., residual laccase activity post-reaction via ABTS oxidation) against mediators like HBT, which may deactivate enzymes .

Q. What experimental strategies can resolve contradictions in mediator performance, such as enzyme deactivation versus delignification efficiency?

- Methodological Answer : Use a factorial design to test variables:

- Mediator Concentration : Titrate from 0.1–5 mM to identify optimal dosage.

- pH/Temperature : Adjust to stabilize laccase (e.g., pH 4.5, 30°C for Trametes versicolor).

- Pulse Addition : Add mediators incrementally to mitigate enzyme inhibition.

- Kinetic Modeling : Fit data to Michaelis-Menten or ping-pong models to distinguish between competitive inhibition (HBT) and non-competitive mechanisms .

Q. How can electrochemical methods characterize the redox potential of this compound to predict its mediator activity?

- Methodological Answer : Perform cyclic voltammetry (CV) in buffered aqueous solutions (e.g., 0.1 M acetate buffer, pH 5.0) using a glassy carbon electrode. The redox potential (E°') correlates with mediator efficacy; values between 0.8–0.9 V (vs. SHE) are ideal for lignin oxidation. Compare with ABTS (E°' = 0.68 V) and HBT (E°' = 0.9 V) to contextualize performance .

Q. What mechanistic insights differentiate the oxidation pathways of nitroso-based mediators from other classes (e.g., ABTS or HBT)?

- Methodological Answer :

- Nitroso Mediators : Generate nitroxyl radicals (HNO•) that abstract hydrogen from lignin, forming stable intermediates.

- ABTS : Forms a dication radical (ABTS⁺•) via single-electron transfer.

- HBT : Produces an oxyradical (HBT-O•) that undergoes non-enzymatic chain reactions.

Use ESR spectroscopy to detect radical species and isotopic labeling (e.g., ¹⁴C-lignin) to track bond cleavage patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.